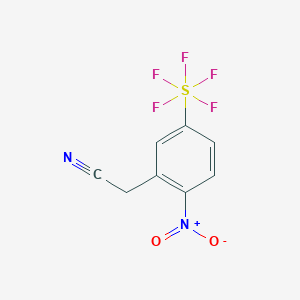
(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile
Vue d'ensemble
Description
(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5F5N2O2S and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile is a fluorinated organic molecule that has garnered attention in recent years due to its unique chemical properties and potential biological activities. The incorporation of the pentafluorosulfanyl (SF5) group enhances the compound's lipophilicity and electron-withdrawing ability, which can significantly influence its interaction with biological systems.
- Molecular Formula : C10H4F5N2O2S
- Molecular Weight : 240.13 g/mol
- Structure : The presence of the nitro and pentafluorosulfanyl groups contributes to the compound's unique reactivity and biological profile.
Research indicates that compounds containing the SF5 group can exhibit a range of biological activities, primarily through:
- Enzyme Inhibition : The SF5 group can interact with enzymes, potentially leading to inhibition of key metabolic pathways.
- Cell Proliferation Modulation : The compound may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting a potential for antimicrobial properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Studies have demonstrated that fluorinated compounds can enhance anticancer activity. For instance, the presence of the SF5 group has been linked to increased potency in inhibiting cancer cell lines. In one study, compounds with similar structures exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating significant cytotoxicity .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | DU145 (Prostate) | 1.85 |
| Compound B | Hep-G2 (Liver) | 0.76 |
| (2-Nitro-5-(SF5)phenyl)acetonitrile | Jurkat (T-cell leukemia) | TBD |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research on related SF5-containing compounds suggests they may effectively inhibit bacterial growth by targeting essential biochemical pathways .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The lipophilicity conferred by the SF5 group may enhance membrane permeability, facilitating absorption.
- Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that could affect its biological activity over time.
Case Studies and Research Findings
Several studies have explored the biological implications of incorporating pentafluorosulfanyl groups into organic molecules:
- Study on Fluorinated Histone Deacetylase Inhibitors :
- Antimicrobial Activity Assessment :
- Cytotoxicity Evaluation :
Propriétés
IUPAC Name |
2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-1-2-8(15(16)17)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIIPXQJANHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















